molecular formula C12H16ClNO2 B2633152 3-Phenylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2378503-30-9

3-Phenylpiperidine-4-carboxylic acid;hydrochloride

Cat. No. B2633152
CAS RN: 2378503-30-9
M. Wt: 241.72
InChI Key: ZOTNYJVYGLCEJO-UHFFFAOYSA-N
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Description

3-Phenylpiperidine-4-carboxylic acid;hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride is 241.71 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 241.0869564 g/mol .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “3-Phenylpiperidine-4-carboxylic acid;hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that “3-Phenylpiperidine-4-carboxylic acid;hydrochloride” could potentially be used in cancer research and treatment.

Antimicrobial Applications

Piperidine derivatives have been utilized as antimicrobial agents . Therefore, “3-Phenylpiperidine-4-carboxylic acid;hydrochloride” could potentially be used in the development of new antimicrobial drugs.

Analgesic Applications

Piperidine derivatives have been used as analgesic agents . This suggests that “3-Phenylpiperidine-4-carboxylic acid;hydrochloride” could potentially be used in pain management research and treatment.

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . This suggests that “3-Phenylpiperidine-4-carboxylic acid;hydrochloride” could potentially be used in the research and treatment of inflammatory conditions.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “3-Phenylpiperidine-4-carboxylic acid;hydrochloride” could potentially be used in the research and treatment of psychiatric disorders.

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-phenylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNYJVYGLCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpiperidine-4-carboxylic acid;hydrochloride

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